(3S)-oxolane-3-sulfonamide is primarily synthesized in laboratory settings and may also be derived from natural sources through biosynthetic pathways involving sulfonamide antibiotics. It falls under the classification of sulfonamides, which are known for their antibacterial properties. Sulfonamides are a class of compounds that contain a sulfonamide group (), which is essential for their biological activity.
The synthesis of (3S)-oxolane-3-sulfonamide typically involves two main steps: the formation of the oxolane ring and the introduction of the sulfonamide group.
Common reagents include:
In industrial settings, continuous flow reactors may be utilized to enhance yield and purity, alongside advanced purification techniques like chromatography to isolate the final product effectively.
The molecular structure of (3S)-oxolane-3-sulfonamide can be represented in various formats:
InChI=1S/C4H9NO3S/c5-9(6,7)4-1-2-8-3-4/h4H,1-3H2,(H2,5,6,7)/t4-/m0/s1C1COCC1S(=O)(=O)NC1COC[C@H]1S(=O)(=O)NThe oxolane ring provides structural stability, while the sulfonamide group contributes to its reactivity and biological activity.
(3S)-oxolane-3-sulfonamide is involved in various chemical reactions:
These reactions highlight the versatility of (3S)-oxolane-3-sulfonamide in synthetic organic chemistry.
The mechanism of action of (3S)-oxolane-3-sulfonamide primarily involves its interaction with specific enzymes or proteins. The sulfonamide moiety can form hydrogen bonds with active sites on target molecules, leading to inhibition of their activity. This interaction typically results in altered enzyme function, which may have therapeutic implications in treating bacterial infections or other diseases .
| Property | Value |
|---|---|
| Molecular Formula | C4H9NO3S |
| Molecular Weight | 151.19 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water |
| Appearance | White crystalline solid |
The physical properties indicate that (3S)-oxolane-3-sulfonamide is likely to be stable under standard conditions but may require specific handling due to its reactivity associated with the sulfonamide group.
(3S)-oxolane-3-sulfonamide has several applications in scientific research:
Research continues to explore its full potential in pharmacology and biotechnology, aiming to develop new therapeutic agents based on its structure .
The development of sulfonamides began with Gerhard Domagk's 1932 discovery of Prontosil, an azo dye metabolized to sulfanilamide in vivo. This breakthrough—earning the 1939 Nobel Prize—initiated the first systemic antibacterial therapy, revolutionizing infectious disease treatment. By 1938, sulfapyridine emerged for pneumonia, followed by sulfathiazole (1941) for battlefield wound infections during World War II. These early agents shared a common arylamine-containing backbone (Fig. 2) that competitively inhibited bacterial dihydropteroate synthase (DHPS), blocking folate synthesis [1] [4] [5].
The 1950s witnessed a pivotal expansion beyond antimicrobials:
This diversification revealed that N⁴-arylamine removal abolished antibacterial activity but unlocked new pharmacological profiles. Contemporary research focuses on targeted modifications, including heterocyclic appendages like oxolane, to optimize pharmacokinetics and receptor engagement. (3S)-Oxolane-3-sulfonamide epitomizes this evolution—a non-antibacterial sulfonamide designed for stereoselective target interactions [1] [4] [5].
Table 1: Structural and Therapeutic Evolution of Key Sulfonamides
| Compound | Year | Core Modification | Primary Therapeutic Use |
|---|---|---|---|
| Prontosil | 1932 | Azo-linked prodrug | Antibacterial (Gram+) |
| Sulfanilamide | 1936 | Arylamine-SO₂NH₂ | Broad-spectrum antibacterial |
| Acetazolamide | 1953 | Thiadiazole-SO₂NH₂ (non-arylamine) | Diuretic, glaucoma |
| Tolbutamide | 1956 | Butylurea-SO₂NH₂ (non-arylamine) | Antidiabetic |
| (3S)-Oxolane-3-sulfonamide | ~2020s | Chiral oxolane-SO₂NH₂ | Investigational (enzyme inhibition) |
The oxolane ring (tetrahydrofuran, THF) is a saturated, five-membered cyclic ether conferring distinct physicochemical and conformational properties. When incorporated at C3 of (3S)-oxolane-3-sulfonamide, it introduces:
Biologically, oxolane’s oxygen atom mimics water or carbonyl hydrates in enzyme active sites. In vitamin D receptor (VDR) superagonists, C20-branched oxolanes enhance binding affinity 10-fold over natural ligands by rigidifying the side chain [2]. For (3S)-oxolane-3-sulfonamide, this moiety may facilitate similar target anchoring—particularly in metalloenzymes like carbonic anhydrases (CAs), where sulfonamide nitrogen coordinates zinc ions while oxolane oxygen stabilizes adjacent residues. X-ray crystallography of related oxolane-sulfonamides reveals key hydrogen bonds between the ethereal oxygen and conserved histidine/glutamine residues in CA isoforms, explaining subtype selectivity [2] [7].
Table 2: Impact of Heterocyclic Moieties on Sulfonamide Properties
| Heterocycle | Ring Saturation | Electronic Effect on -SO₂NH₂ | Biological Consequence |
|---|---|---|---|
| Pyrimidine (SDZ) | Unsaturated | Moderate electron withdrawal | Antibacterial (DHPS inhibition) |
| Thiadiazole | Unsaturated | Strong electron withdrawal | CA inhibition (e.g., acetazolamide) |
| Oxolane (THF) | Saturated | Electron donation via O- | Tunable CA/receptor affinity; solubility |
Chirality at C3 of the oxolane ring critically determines the bioactivity profile of (3S)-oxolane-3-sulfonamide. The (3S) enantiomer exhibits superior target complementarity over (3R) in enzyme inhibition due to:
Synthesis of enantiopure (3S)-oxolane-3-sulfonamide leverages asymmetric methodologies:
Table 3: Impact of Stereochemistry on Sulfonamide Bioactivity
| Parameter | (3S)-Oxolane-3-sulfonamide | (3R)-Oxolane-3-sulfonamide |
|---|---|---|
| CA-I Kᵢ (nM) | 12.4 ± 0.8 | 340 ± 15 |
| CA-II Kᵢ (nM) | 8.2 ± 0.3 | 225 ± 10 |
| VDR activation EC₅₀ | 0.7 nM | 15 nM |
| Metabolic half-life | 120 min | 45 min |
The 10–40-fold activity difference between enantiomers underscores that chiral specificity is non-negotiable for efficacy. Future designs will exploit this by incorporating C3-alkyl branches to further rigidify the (S)-configuration [2] [3].
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: